BenchChemオンラインストアへようこそ!

(5Z)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Tyrosinase inhibition Melanogenesis Cosmeceutical development

(5Z)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione (CAS 154052-92-3) is a 5-arylidene-2,4-thiazolidinedione (TZD) derivative that serves both as a direct bioactive molecule and as a critical intermediate for synthesizing clinically relevant glitazones. The compound features a 4-hydroxybenzylidene substituent at the 5-position of the TZD ring, which confers a distinct hydrogen-bonding pharmacophore absent in many unsubstituted TZD analogs.

Molecular Formula C10H7NO3S
Molecular Weight 221.23
CAS No. 154052-92-3
Cat. No. B2691765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5Z)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
CAS154052-92-3
Molecular FormulaC10H7NO3S
Molecular Weight221.23
Structural Identifiers
SMILESC1=CC(=CC=C1C=C2C(=O)NC(=O)S2)O
InChIInChI=1S/C10H7NO3S/c12-7-3-1-6(2-4-7)5-8-9(13)11-10(14)15-8/h1-5,12H,(H,11,13,14)/b8-5-
InChIKeyARHIHDVVUHVQCP-YVMONPNESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(5Z)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione (CAS 154052-92-3): A Multi-Target 5-Arylidene-Thiazolidinedione Building Block


(5Z)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione (CAS 154052-92-3) is a 5-arylidene-2,4-thiazolidinedione (TZD) derivative that serves both as a direct bioactive molecule and as a critical intermediate for synthesizing clinically relevant glitazones [1]. The compound features a 4-hydroxybenzylidene substituent at the 5-position of the TZD ring, which confers a distinct hydrogen-bonding pharmacophore absent in many unsubstituted TZD analogs [2]. Its stereochemistry is specifically (5Z), a configuration that influences target binding and reactivity outcomes in subsequent derivatisation [3].

Why 5-Arylidene-TZD Analogs Cannot Simply Substitute (5Z)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione


Within the 5-arylidene-2,4-thiazolidinedione class, even minor modifications to the arylidene substituent drastically alter target potency, selectivity, and physicochemical behaviour. The 4-hydroxy group on the benzylidene ring of this compound enables a competitive tyrosinase binding mode that is absent in the 4-methoxy or unsubstituted phenyl analogs [1], while the (Z)-configuration is essential for maintaining the planar geometry required for aldose reductase engagement [2]. Furthermore, this compound uniquely serves as a direct penultimate intermediate in the manufacture of pioglitazone, a feature no simple regioisomer or methyl-ether analog can replicate [3]. These orthogonal requirements—bioactivity on one hand and synthetic utility on the other—mean that generic substitution with a 'close' TZD derivative will invalidate both pharmacological studies and synthetic route integrity.

Quantitative Differentiation Evidence for (5Z)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione Against Closest Analogs


Superior Mushroom Tyrosinase Inhibition Versus Kojic Acid (Industry Standard Depigmenting Agent)

In a direct head-to-head assay using mushroom tyrosinase, (Z)-5-(4-hydroxybenzylidene)thiazolidine-2,4-dione (compound 2a) inhibited the enzyme with an IC50 of 13.36 μM, which is 1.85-fold more potent than the widely used reference inhibitor kojic acid (IC50 = 24.72 μM) [1]. Within the same study, the closely related analog (Z)-5-(3-hydroxy-4-methoxybenzylidene)thiazolidine-2,4-dione (2f) exhibited an IC50 of 9.87 μM, establishing a clear rank order of potency that depends on the arylidene substitution pattern [1].

Tyrosinase inhibition Melanogenesis Cosmeceutical development

Competitive Tyrosinase Inhibition Mechanism Confirmed by Kinetic Analysis

Kinetic studies using Lineweaver-Burk plots demonstrated that (Z)-5-(4-hydroxybenzylidene)thiazolidine-2,4-dione (2a) acts as a competitive inhibitor of mushroom tyrosinase with respect to the substrate L-DOPA [1]. Docking simulations further confirmed that 2a binds to the active site cavity of potato catechol oxidase (a tyrosinase homolog) with high predicted affinity [1]. This competitive mechanism contrasts with many non-specific tyrosinase inhibitors that act through copper chelation or non-specific aggregation, providing a mechanistically defined tool compound for target-based screening campaigns.

Enzyme kinetics Competitive inhibition Drug design

Intracellular Melanin Suppression in B16 Melanoma Cells Co-Treated with α-MSH

In B16 murine melanoma cells stimulated with α-melanocyte-stimulating hormone (α-MSH), treatment with (Z)-5-(4-hydroxybenzylidene)thiazolidine-2,4-dione (2a) effectively reduced intracellular melanin levels [1]. While the study also reported melanin suppression by the 3-hydroxy-4-methoxy analog (2f), compound 2a demonstrated a favourable balance between cellular efficacy and synthetic accessibility—its single-step Knoevenagel condensation from 4-hydroxybenzaldehyde and 2,4-thiazolidinedione makes it the most cost-efficient entry point into this chemotype for cell-based melanogenesis research.

Melanogenesis Cellular assay Pigmentation disorders

Aldose Reductase Inhibitory Potency Relative to 5-Arylidene TZD Congeners

Enzymatic screening data curated in the BRENDA database show that (5Z)-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione inhibits aldose reductase with a pIC50 of 5.05 (IC50 ≈ 8.91 μM) [1]. This places it as the most potent mono-hydroxybenzylidene TZD among closely related regioisomers: the 3-hydroxybenzylidene analog has a pIC50 of 4.97 (IC50 ≈ 10.7 μM), and the 4-methoxybenzylidene analog is substantially weaker with a pIC50 of 4.39 (IC50 ≈ 40.7 μM) [1]. The 4.6-fold potency advantage over the 4-methoxy congener demonstrates that the free phenolic -OH is a critical pharmacophoric element for aldose reductase engagement, consistent with docking studies showing the deprotonated phenol group interacting with the polar recognition region of the enzyme active site [2].

Aldose reductase Diabetic complications Polyol pathway

Established Intermediate in the Industrial Synthesis of Pioglitazone Hydrochloride

This compound is the direct product of the first step in a published industrial route to pioglitazone hydrochloride, the blockbuster thiazolidinedione antidiabetic drug [1]. In this route, piperidine-catalysed Knoevenagel condensation of 4-hydroxybenzaldehyde with 2,4-thiazolidinedione yields (5Z)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione, which is subsequently hydrogenated over Pd/C to give 5-(4-hydroxybenzyl)-2,4-thiazolidinedione—the immediate precursor to pioglitazone [1]. The compound is also described in patent literature as a versatile intermediate for synthesising a broad range of TZD-based therapeutic candidates [2]. Unlike the corresponding 5-(4-methoxybenzylidene) or 5-(3-hydroxybenzylidene) analogs, which are not validated intermediates in any approved drug synthesis, this specific compound has a documented role in a manufacturing process for an FDA/EMA-approved medicine.

Pioglitazone synthesis Glitazone intermediate Process chemistry

Inhibition of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) with Defined IC50

This compound has been profiled against human 15-hydroxyprostaglandin dehydrogenase [NAD(+)] (15-PGDH), a target implicated in tissue regeneration and wound healing, yielding an IC50 of 10.1 μM (1.01 × 10^4 nM) at pH 7.5 [1]. The assay measured NADH formation at 340 nm using a fluorescence spectrophotometer [1]. While direct comparator data within the same assay are not publicly available for close TZD analogs, this represents one of the few reported off-target or polypharmacology profiles for this specific stereoisomer, establishing a baseline for selectivity assessment when screening this compound against related enzymatic panels.

15-PGDH inhibition Prostaglandin metabolism Tissue regeneration

Highest-Impact Application Scenarios for (5Z)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione Based on Verified Differentiation


Tyrosinase Inhibitor Benchmarking and Cosmeceutical Lead Optimisation

This compound serves as a validated, cost-effective starting point for structure-activity relationship (SAR) campaigns targeting tyrosinase. Its 1.85-fold potency advantage over kojic acid [1], combined with a confirmed competitive inhibition mechanism [1] and demonstrated cellular melanin suppression [1], makes it the preferred scaffold for designing next-generation skin-depigmenting agents with improved efficacy and target engagement profiles.

Synthetic Route Development and Scale-Up for Pioglitazone Manufacturing

For process chemistry groups optimising glitazone production, this compound is the indispensable first-stage intermediate in the Knoevenagel-hydrogenation sequence leading to pioglitazone hydrochloride [2]. Its procurement is mandatory for any laboratory replicating or improving upon the published synthetic route, and the availability of microreactor-based continuous-flow methods for its synthesis [3] further enhances its industrial relevance.

Aldose Reductase Inhibitor Screening for Diabetic Complication Research

In polyol pathway research, this compound provides the most potent starting point among commercially accessible mono-substituted 5-benzylidene-TZDs, with a 4.6-fold advantage over the corresponding 4-methoxy analog and a defined 1.2-fold edge over the 3-hydroxy regioisomer [4]. Docking evidence further confirms that the 4-hydroxy group engages the polar recognition region of ALR2 via its deprotonated phenol form [5], guiding rational design of higher-affinity inhibitors.

Polypharmacology Profiling of TZD-Derived Chemical Probes

With confirmed activity against tyrosinase (IC50 13.36 μM), aldose reductase (IC50 ~8.9 μM), and 15-PGDH (IC50 10.1 μM) [6], this compound constitutes a multi-target chemical probe that can be used to interrogate the interconnected roles of these enzymes in metabolic and inflammatory pathways. Its well-characterised inhibition profile enables researchers to assess target selectivity when designing focused libraries of TZD analogs.

Quote Request

Request a Quote for (5Z)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.